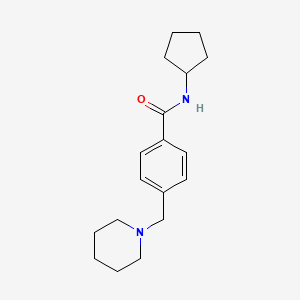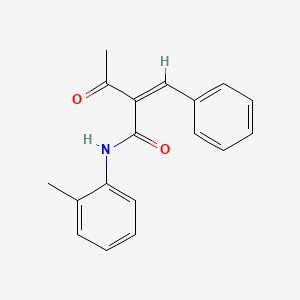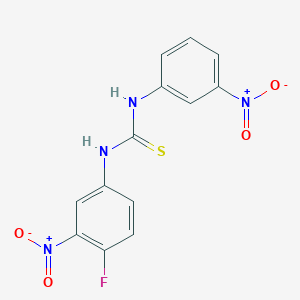![molecular formula C20H13Br2NO2S B4568933 6,8-Dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B4568933.png)
6,8-Dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one
Overview
Description
6,8-Dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of bromine atoms at positions 6 and 8 on the chromen-2-one ring, and a thiazolyl group attached to the chromen-2-one core
Preparation Methods
The synthesis of 6,8-Dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one typically involves multiple stepsThe reaction conditions often involve the use of bromine in acetic acid for the bromination step, and subsequent reactions with thiazole derivatives under controlled conditions .
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6,8-Dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
6,8-Dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one involves its interaction with specific molecular targets. The bromine atoms and thiazolyl group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
6,8-Dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one can be compared with other similar compounds, such as:
6,8-Dibromo-3-formylchromone: This compound has a formyl group instead of the thiazolyl group and exhibits different chemical and biological properties.
4-alkyl-6,8-dibromo-7-hydroxy-2-oxo-2H-chromene-3-carbonitriles: These compounds have different substituents on the chromen-2-one ring and show varied reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine atoms and the thiazolyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6,8-dibromo-3-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br2NO2S/c1-10-3-4-14(11(2)5-10)17-9-26-19(23-17)15-7-12-6-13(21)8-16(22)18(12)25-20(15)24/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIDJWJHDDMZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-difluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4568853.png)

![3,5-bis(1,5-dimethylpyrazol-4-yl)-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B4568868.png)
![N-(2-fluorophenyl)-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]thio}acetamide](/img/structure/B4568873.png)
![N-[2-[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-3-methylbenzamide](/img/structure/B4568874.png)
![5-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4568881.png)
![5-({[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B4568888.png)
![2-(methylthio)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4568891.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4568897.png)
![2-[2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4568904.png)

![2-{[(2,5-dimethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4568920.png)
![N-(2-chloro-4-methylphenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4568928.png)

